molecular formula C30H63N B086738 Tri-N-decylamine CAS No. 1070-01-5

Tri-N-decylamine

Cat. No.: B086738
CAS No.: 1070-01-5
M. Wt: 437.8 g/mol
InChI Key: COFKFSSWMQHKMD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tri-N-decylamine has been found to play a role in the extractive fermentation of lactic acid by Saccharomyces cerevisiae OC-2T T165R . The high concentration of 1-decylaldehyde in this compound was found to be toxic and caused an inhibition effect on the growth of S. cerevisiae .

Cellular Effects

The cellular effects of this compound are primarily observed in its interaction with Saccharomyces cerevisiae. The high concentration of 1-decylaldehyde in this compound inhibits the growth of S. cerevisiae, indicating that it may have significant effects on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound’s action is not fully understood. It is known that the high concentration of 1-decylaldehyde in this compound can inhibit the growth of S. cerevisiae . This suggests that this compound may interact with certain biomolecules in S. cerevisiae, potentially affecting enzyme activity and gene expression.

Preparation Methods

The synthesis of Tri-N-decylamine typically involves the alkylation of decylamine with decyl halides under basic conditions. The reaction can be represented as follows:

[ \text{Decylamine} + 2 \text{Decyl Halide} \rightarrow \text{this compound} + 2 \text{Hydrogen Halide} ]

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

Tri-N-decylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert the tertiary amine to secondary or primary amines under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur, where the decyl groups can be replaced by other alkyl or aryl groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution .

Scientific Research Applications

Tri-N-decylamine has several applications in scientific research and industry:

Comparison with Similar Compounds

Tri-N-decylamine can be compared with other similar compounds such as:

    1-Decanamine: A primary amine with a single decyl group.

    1-Decanamine, N,N-dimethyl-: A tertiary amine with two methyl groups and one decyl group.

    Dioctylamine: A secondary amine with two octyl groups.

The uniqueness of this compound lies in its three decyl groups, which confer distinct physicochemical properties such as higher hydrophobicity and greater ability to interact with lipid membranes .

Properties

IUPAC Name

N,N-didecyldecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C30H63N/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFKFSSWMQHKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(CCCCCCCCCC)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H63N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061448
Record name 1-Decanamine, N,N-didecyl-
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Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Acros Organics MSDS]
Record name N,N-Didecyl-1-decanamine
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CAS No.

1070-01-5
Record name Tri-n-decylamine
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Record name 1-Decanamine, N,N-didecyl-
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Record name 1-Decanamine, N,N-didecyl-
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Record name 1-Decanamine, N,N-didecyl-
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Record name Tris(decyl)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Tri-N-decylamine acts as an extractant for lactic acid, particularly valuable in fermentation processes. The amine's lipophilic nature allows it to effectively capture lactic acid from aqueous solutions. This interaction helps mitigate the inhibitory effects of lactic acid buildup during fermentation, ultimately enhancing both productivity and yield. []

ANone: While the provided research excerpts don't delve into detailed spectroscopic data, we can outline the key structural aspects:

    A: The research highlights the use of this compound in conjunction with a hollow fiber module for lactic acid extraction, demonstrating its compatibility with this material. [] Additionally, it effectively extracts lactic acid within a fermentation system utilizing activated carbon, suggesting compatibility with this adsorbent. [] Further research would be needed to comprehensively assess its compatibility with other materials and its stability under various conditions.

    A: this compound exhibits significant potential for extracting metal ions from acidic solutions. Studies demonstrate its effectiveness in extracting molybdenum(VI) from nitric acid solutions. [] It also showcases capability in extracting gold(III) from hydrochloric acid solutions when in its protonated form (A327H+Cl−) in an ionic liquid system. [] These findings suggest its versatility for metal recovery and purification processes.

    ANone: The provided research excerpts do not directly address the environmental impact or degradation pathways of this compound. Assessing its potential ecotoxicological effects and exploring strategies to mitigate any negative environmental impacts would necessitate further research.

    A: The choice of alternatives to this compound depends heavily on the specific application. For instance, other extractants like trioctylamine or Aliquat 336 might be considered for lactic acid extraction. [, ] Evaluating performance, cost, and environmental impact is crucial when comparing this compound to potential substitutes.

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